molecular formula C11H16FNO B7862933 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol

Cat. No.: B7862933
M. Wt: 197.25 g/mol
InChI Key: KTTUYLCTXUCHAP-UHFFFAOYSA-N
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Description

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an ethyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol typically involves the reaction of 4-fluorobenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[Ethyl-(4-fluoro-benzyl)-amino]-acetaldehyde, while reduction could produce 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethane.

Scientific Research Applications

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl-(4-chloro-benzyl)-amino]-ethanol
  • 2-[Ethyl-(4-bromo-benzyl)-amino]-ethanol
  • 2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol

Uniqueness

2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-[ethyl-[(4-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTUYLCTXUCHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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